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molecular formula C10H8N4O B8600826 N-(7-Cyano-4-methyl-1H-benzo[d]imidazol-5-yl)formamide

N-(7-Cyano-4-methyl-1H-benzo[d]imidazol-5-yl)formamide

Cat. No. B8600826
M. Wt: 200.20 g/mol
InChI Key: QWMFHWNWTHHUPS-UHFFFAOYSA-N
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Patent
US07268255B2

Procedure details

A mixture of 5-(formylamino)-4-methyl-1H-benzimidazole-7-carbonitrile (4.8 kg), water (46 L) and concentrated hydrochloric acid (17.8 kg) was agitated at about 80° C. for about 1½ h. After the mixture was cooled to about 25° C., a solution of 50% aqueous sodium hydroxide (17.1 kg) and water (64 L) was added. The mixture was cooled to about 25° C. over about 15 min. The mixtures was then filtered and the product was washed with water (50 L). The product was dried in a vacuum tray dryer at 45-50° C. and ca. 40 Torr.
Quantity
4.8 kg
Type
reactant
Reaction Step One
Quantity
17.8 kg
Type
reactant
Reaction Step One
Name
Quantity
46 L
Type
solvent
Reaction Step One
Quantity
17.1 kg
Type
reactant
Reaction Step Two
Name
Quantity
64 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:3][C:4]1[CH:12]=[C:11]([C:13]#[N:14])[C:7]2[NH:8][CH:9]=[N:10][C:6]=2[C:5]=1[CH3:15])=O.Cl.[OH-].[Na+]>O>[NH2:3][C:4]1[CH:12]=[C:11]([C:13]#[N:14])[C:7]2[NH:8][CH:9]=[N:10][C:6]=2[C:5]=1[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
4.8 kg
Type
reactant
Smiles
C(=O)NC1=C(C2=C(NC=N2)C(=C1)C#N)C
Name
Quantity
17.8 kg
Type
reactant
Smiles
Cl
Name
Quantity
46 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
17.1 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
64 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was agitated at about 80° C. for about 1½ h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to about 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to about 25° C. over about 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixtures was then filtered
WASH
Type
WASH
Details
the product was washed with water (50 L)
CUSTOM
Type
CUSTOM
Details
The product was dried in a vacuum tray dryer at 45-50° C.

Outcomes

Product
Name
Type
Smiles
NC1=C(C2=C(NC=N2)C(=C1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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